4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethoxyphenyl)benzamide is a complex organic compound known for its multifaceted chemical properties and diverse applications in the fields of chemistry, biology, medicine, and industry. This article explores its synthesis, reactions, applications, and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethoxyphenyl)benzamide typically begins with the preparation of 2,2-dimethyl-2,3-dihydro-1-benzofuran, which is then functionalized to include an oxy-methyl group. This intermediate is subsequently coupled with N-(4-ethoxyphenyl)benzamide via an amide bond formation reaction. The key steps in the synthetic route often involve:
Benzofuran Ring Formation: : Cyclization of the precursor to form the benzofuran ring.
Functional Group Modification: : Introduction of the oxy-methyl group.
Amide Bond Formation: : Coupling with 4-ethoxyphenyl benzamide.
Industrial Production Methods: Industrially, the compound can be produced via batch or continuous processes, with the latter being preferred for large-scale production due to its efficiency and scalability. Key conditions include controlled temperature, pressure, and use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound is capable of undergoing various chemical reactions, including:
Oxidation: : It can be oxidized under strong oxidizing conditions, potentially breaking down the benzofuran ring or modifying the ethoxy group.
Reduction: : Reduction reactions may target the benzamide moiety, leading to the formation of amines.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products: The products from these reactions depend on the specific conditions and reagents used. For example, oxidation could lead to carboxylic acids, while reduction might yield amines.
Scientific Research Applications
In Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
In Biology: Research focuses on its interaction with biological macromolecules and potential as a ligand for protein targets.
In Medicine: Investigations into its therapeutic potential are ongoing, particularly in the areas of cancer treatment and antimicrobial activity.
In Industry: Its unique chemical properties make it useful as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects through interaction with specific proteins and enzymes, potentially inhibiting or activating biological pathways. Its benzofuran moiety is known to interact with various cellular components, affecting cell signaling and metabolic processes.
Comparison with Similar Compounds
Unique Characteristics: Compared to other benzofuran derivatives and benzamides, this compound stands out due to its dual functional groups, which confer unique reactivity and potential for diverse applications.
Similar Compounds
2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives.
N-phenyl benzamides.
Compounds with similar oxy-methyl linkages.
This detailed article provides an overview of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethoxyphenyl)benzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds. Its multifaceted nature makes it a subject of ongoing interest in various fields of scientific research.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-4-29-22-14-12-21(13-15-22)27-25(28)19-10-8-18(9-11-19)17-30-23-7-5-6-20-16-26(2,3)31-24(20)23/h5-15H,4,16-17H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWAGBOMDCAHMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.